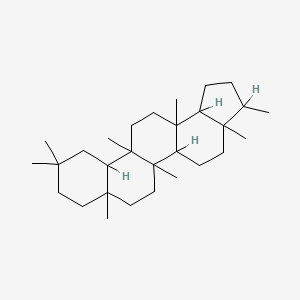

Norfriedelane

Description

Properties

CAS No. |

7506-14-1 |

|---|---|

Molecular Formula |

C29H50 |

Molecular Weight |

398.7 g/mol |

IUPAC Name |

3,3a,5b,7a,10,10,11b,13a-octamethyl-2,3,4,5,5a,6,7,8,9,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene |

InChI |

InChI=1S/C29H50/c1-20-9-10-21-26(20,5)12-11-22-27(21,6)16-18-29(8)23-19-24(2,3)13-14-25(23,4)15-17-28(22,29)7/h20-23H,9-19H2,1-8H3 |

InChI Key |

RKDQOCJIOSRKCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |

Origin of Product |

United States |

Advanced Methodologies for the Isolation and Preparation of Norfriedelane Type Compounds

Strategies for Selective Extraction from Natural Sources

The initial and most critical step in the isolation of norfriedelanes is the efficient and selective extraction from the raw plant material. The goal is to maximize the recovery of the target compounds while minimizing the co-extraction of undesirable matrix components.

The selection of an appropriate solvent system is fundamental to achieving selective extraction. Friedelane-type triterpenoids, including norfriedelanes, are generally non-polar to moderately polar compounds. nih.gov Consequently, their extraction is often accomplished using a sequence of solvents with increasing polarity. Common organic solvents such as hexane (B92381), petroleum ether, chloroform, dichloromethane, and ethyl acetate (B1210297) are frequently used for the initial extraction of these less polar compounds from dried plant material. nih.govsapub.orgnih.gov More polar solvents like ethanol (B145695) and methanol (B129727) are subsequently used to extract glycosylated or more hydroxylated derivatives. nih.gov

Modern extraction techniques have been developed to improve efficiency, reduce solvent consumption, and minimize the environmental impact compared to traditional methods like maceration or Soxhlet extraction. nih.govscilit.com

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material disrupts them, enhancing solvent penetration and mass transfer, which can lead to higher yields in shorter times. maxapress.commdpi.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the moisture within the plant cells, causing a rapid increase in pressure that ruptures the cell walls and releases the target compounds into the solvent. mdpi.com This method is known for its high speed and efficiency.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the CO₂ can be finely tuned to selectively extract specific compounds. The addition of a co-solvent like ethanol can further modify its polarity. SFE is considered a "green" technology as CO₂ is non-toxic, non-flammable, and easily removed from the extract. nih.govresearchgate.net

The optimization of these processes involves carefully controlling parameters such as solvent-to-solid ratio, temperature, extraction time, and, for UAE and MAE, power settings. maxapress.comnih.gov

| Technique | Typical Solvents | Key Parameters to Optimize | Advantages |

| Soxhlet | Hexane, Chloroform, Ethanol, Methanol | Extraction time, Solvent choice | Simple setup, exhaustive extraction |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Time, Temperature, Power, Solid-to-liquid ratio | Reduced extraction time, Lower temperature, Improved yield |

| Microwave-Assisted Extraction (MAE) | Ethanol, Ethyl Acetate | Time, Temperature, Power | Very fast, Reduced solvent use, High efficiency |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (with co-solvents like ethanol) | Pressure, Temperature, Flow rate, Co-solvent % | Highly selective, "Green" solvent, No solvent residue |

Following initial extraction, the crude extract contains a complex mixture of compounds. Fractionation is necessary to separate the norfriedelanes from other classes of natural products like fats, chlorophylls, and more polar substances, thereby enriching the concentration of the target compounds.

A common primary fractionation step is liquid-liquid partitioning . The crude extract is dissolved in a solvent mixture, typically aqueous methanol or ethanol, and then partitioned sequentially against immiscible solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. nih.gov The non-polar friedelane-type triterpenoids tend to concentrate in the less polar fractions (e.g., hexane and dichloromethane).

Column chromatography over silica (B1680970) gel is a standard subsequent step for fractionation. sapub.orgnih.gov The enriched extract is applied to a silica gel column and eluted with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding solvents like ethyl acetate and methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to pool those containing compounds with similar profiles.

For initial cleanup and enrichment, macroporous resins can be employed. The crude extract is passed through a column packed with the resin, which adsorbs the triterpenoids. After washing away highly polar impurities like sugars and salts with water, the target compounds are eluted with an organic solvent such as ethanol. oup.com

Chromatographic and Non-Chromatographic Purification Techniques

The final isolation of pure norfriedelane compounds from the enriched fractions requires high-resolution separation techniques. Due to the structural similarity of different triterpenoids within a fraction, this is often the most challenging stage of the process.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of norfriedelanes. nih.govspringernature.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (typically mixtures of water with acetonitrile (B52724) or methanol), is the most common mode. nih.gov The separation of complex triterpenoid (B12794562) mixtures often requires long gradient elution times to resolve closely eluting peaks. mdpi.com

The development of an effective HPLC method involves screening different stationary phases and mobile phase compositions to achieve optimal selectivity and resolution for the target compounds. nih.gov Due to the lack of a strong chromophore in many this compound structures, detection can be challenging. Detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) are often used in conjunction with standard UV detectors.

| Parameter | Typical Conditions for Triterpenoid Separation | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B) | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | ~1.0 mL/min (analytical) | Controls the speed of the separation and influences resolution. |

| Detection | UV (at low wavelength, e.g., 210 nm), ELSD, MS | ELSD and MS are useful for compounds lacking a strong UV chromophore. |

| Temperature | 25-40 °C | Affects solvent viscosity and can improve peak shape and resolution. |

To obtain sufficient quantities of a pure compound for structural elucidation and biological testing, the analytical HPLC method must be scaled up to a preparative level. teledynelabs.comPreparative HPLC utilizes larger columns and higher flow rates to handle significantly larger sample loads. The primary goal is to maximize throughput while maintaining the purity of the isolated compound. springernature.com

An alternative and powerful liquid-liquid chromatographic technique for preparative-scale separation is High-Speed Counter-Current Chromatography (HSCCC) . oup.comnih.gov HSCCC uses a two-phase solvent system where one liquid serves as the stationary phase, held in place by centrifugal force, while the other liquid mobile phase is pumped through it. This method eliminates the solid support used in traditional chromatography, thereby avoiding issues like irreversible sample adsorption. researchgate.net This leads to high sample recovery, making it ideal for precious natural products. The selection of the two-phase solvent system is the most critical step for a successful HSCCC separation, with the partition coefficient (K value) of the target compounds being a key parameter to optimize. nih.govmdpi.com

Challenges and Innovations in Scalable this compound Isolation

Scaling the isolation of norfriedelanes from the laboratory bench to an industrial level presents a distinct set of challenges and drives innovation in separation science.

The primary challenges include:

Low Natural Abundance: Norfriedelanes are often minor constituents in plant extracts, requiring the processing of large quantities of biomass to obtain usable amounts of the pure compounds. semanticscholar.org

Structural Complexity: The presence of numerous isomers and closely related analogues complicates purification, demanding highly efficient and selective separation techniques. mdpi.com

High Cost: Large-scale chromatographic separations are resource-intensive, consuming large volumes of high-purity solvents and requiring significant capital investment in equipment. nih.gov

Sustainability: The environmental impact of processing large volumes of biomass and using organic solvents is a growing concern, prompting a shift towards greener technologies. scilit.com

Innovations aimed at overcoming these challenges include:

Integrated Processing: Combining advanced extraction methods like SFE directly with fractionation steps to create a more continuous and efficient workflow.

Recycling Chromatography: In preparative HPLC, the eluent containing unresolved or impure fractions can be recycled back through the column to improve separation and yield without increasing solvent consumption.

Alternative Production Platforms: To circumvent the issues of low natural abundance, metabolic engineering of microorganisms like Saccharomyces cerevisiae is being explored for the large-scale production of triterpenoids. nih.gov A key innovation in this area is the development of in situ extraction techniques, where a second, biocompatible organic phase (e.g., isopropyl myristate) is used in the fermenter to continuously extract the product from the cells, simplifying downstream processing. nih.gov

Advanced Separation Media: The development of new chromatographic stationary phases with unique selectivities offers new possibilities for resolving difficult-to-separate triterpenoid mixtures.

Biosynthetic Pathways and Mechanistic Enzymology of Norfriedelane Formation

Precursor Biogenesis and Isoprenoid Pathway Intermediates

The journey to any triterpenoid (B12794562), including norfriedelanes, begins with the synthesis of the universal five-carbon (C5) isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net In plants, these essential precursors are produced through two distinct and spatially segregated pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. researchgate.net

The MVA pathway , located in the cytosol, is primarily responsible for producing precursors for sesquiterpenes and triterpenoids, including the sterols essential for membrane structure. researchgate.net

The MEP pathway operates within the plastids and typically supplies precursors for monoterpenes, diterpenes, and carotenoids. researchgate.net

While there is some evidence of limited exchange of intermediates between these two pathways, they largely function independently to supply the IPP and DMAPP pools. researchgate.net

These C5 units are sequentially condensed to form larger prenyl diphosphates. The head-to-tail condensation of IPP and DMAPP units leads to the formation of geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15). For triterpenoid biosynthesis, two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene (B77637) synthase to produce the C30 hydrocarbon, squalene. The final step in precursor biogenesis is the epoxidation of squalene by squalene epoxidase, which forms (3S)-2,3-oxidosqualene. nih.govmdpi.com This epoxide is the crucial, acyclic precursor that undergoes a remarkable cyclization cascade to generate the diverse skeletons of triterpenoids. nih.govmdpi.comwikipedia.org

| Precursor Stage | Key Molecule(s) | Biosynthetic Pathway/Enzyme | Location (in Plants) |

| C5 Units | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) | Mevalonate (MVA) Pathway / Methylerythritol Phosphate (MEP) Pathway | Cytosol / Plastids |

| C15 Intermediate | Farnesyl Pyrophosphate (FPP) | Prenyltransferases | Cytosol |

| C30 Intermediate | Squalene | Squalene Synthase | Cytosol/ER |

| Cyclization Substrate | (3S)-2,3-Oxidosqualene | Squalene Epoxidase | Cytosol/ER |

Enzymatic Cyclization Mechanisms Leading to the Friedelane (B3271969) Skeleton

The formation of the pentacyclic friedelane framework from the linear 2,3-oxidosqualene (B107256) is a feat of enzymatic catalysis, orchestrated by a specific class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.comwikipedia.org This transformation is considered a pivotal branch point between primary and secondary metabolism, channeling the universal precursor into a vast array of specialized molecules. nih.gov

The direct cyclization of 2,3-oxidosqualene into the friedelane skeleton is catalyzed by a single enzyme: friedelin (B1674157) synthase, a type of OSC. nih.gov The reaction mechanism is one of the most complex in enzymology, involving a series of concerted carbocation-mediated cyclizations and rearrangements. nih.gov

The process is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene within the enzyme's active site, which triggers a cascade of ring closures. mdpi.comfrontiersin.org For the friedelane skeleton, this cascade proceeds through a chair-boat-chair-chair-chair conformation, generating a series of cationic intermediates. The enzyme's active site architecture plays a crucial role in stabilizing these high-energy intermediates and guiding the substrate through a precise sequence of 1,2-hydride and 1,2-methyl shifts. nih.govwikipedia.org The formation of friedelin represents the most extensive rearrangement cascade known to be catalyzed by a single OSC, involving up to 10 distinct rearrangement steps. nih.gov The reaction terminates with a deprotonation step to yield the final, stable pentacyclic ketone, friedelin. mdpi.com The exquisite stereochemical control exerted by the OSC ensures the formation of a single, specific stereoisomer from the acyclic precursor. beilstein-journals.org

The term "nor-" in norfriedelane indicates the loss of a carbon atom, typically a methyl group, from the parent friedelane structure. acs.orgnih.gov This structural modification occurs after the initial formation of the C30 friedelane skeleton. The biogenesis of norfriedelanes from their friedelane precursors is believed to proceed via oxidative degradation. mdpi.com

This process is generally catalyzed by tailoring enzymes, such as those from the cytochrome P450 monooxygenase (CYP450) superfamily. These enzymes are renowned for their role in modifying the core skeletons of secondary metabolites. The proposed mechanism involves the oxidation of a specific methyl group on the friedelane ring system to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid. Subsequent decarboxylation would lead to the expulsion of the carbon as CO2, resulting in the C29 this compound skeleton. This sequence of oxidative steps is a common strategy in natural product biosynthesis for achieving structural diversity. researchgate.net

Elucidation of Specific this compound Biosynthetic Routes

Pinpointing the exact genes, enzymes, and intermediates in the this compound biosynthetic pathway requires a combination of sophisticated experimental techniques. These methods allow researchers to trace the metabolic flow from simple precursors to the final complex products and to identify the molecular machinery responsible.

Isotope labeling is a powerful, classical technique used to delineate biosynthetic pathways. nih.gov In this approach, organisms or cell cultures are fed with precursors enriched with stable isotopes (e.g., ¹³C or ²H). The labeled precursors are incorporated into downstream metabolites through the active biosynthetic pathways.

By isolating the final this compound products and analyzing the distribution of the isotopic labels using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the origin of each carbon atom in the skeleton can be traced back to the initial precursor. nih.govresearchgate.net For instance, feeding experiments with ¹³C-labeled acetate (B1210297) (a precursor for the MVA pathway) or ¹³C-labeled glucose (a precursor for both MVA and MEP pathways) can confirm the isoprenoid origin of the this compound skeleton. Furthermore, using labeled friedelane intermediates could provide direct evidence for their role as precursors to norfriedelanes. whiterose.ac.uk

| Technique | Principle | Application to this compound Biosynthesis | Key Information Yielded |

| Stable Isotope Labeling | Supplying isotopically enriched precursors (e.g., ¹³C, ²H, ¹⁵N) to a biological system. | Feeding plants or cell cultures with labeled glucose, acetate, or mevalonate. | Confirms the isoprenoid origin of the carbon skeleton; traces the rearrangement patterns during cyclization. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the mass and isotopic composition of molecules. | Analyzes the mass shift in norfriedelanes isolated from labeling experiments. | Determines the degree of isotope incorporation and helps identify pathway intermediates. |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | ¹³C-NMR analysis of labeled norfriedelanes to pinpoint the location of incorporated isotopes. | Elucidates the specific C-C bond formations and rearrangements in the biosynthetic cascade. |

Modern "omics" technologies have revolutionized the discovery of genes involved in natural product biosynthesis. nih.govmdpi.com A common strategy is to use transcriptomics (RNA-Seq) to compare the gene expression profiles of tissues or organisms that produce high versus low levels of norfriedelanes. nih.gov Genes that are significantly upregulated in high-producing tissues are considered strong candidates for involvement in the biosynthetic pathway.

Once candidate genes are identified, their function can be confirmed through several methods:

Heterologous Expression: The candidate gene, for example, a putative OSC or CYP450, is cloned and expressed in a host organism that does not naturally produce the compound, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. nih.gov If the host organism subsequently produces a friedelane or a modified this compound intermediate when supplied with the necessary precursor, the enzyme's function is confirmed. nih.govmdpi.com

Gene Silencing/Knockout: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or eliminate the expression of a candidate gene in the native plant. mdpi.com A subsequent decrease or complete absence of this compound production provides strong evidence for the gene's role in the pathway.

Through these combined approaches, researchers have successfully identified and characterized friedelin synthases from various plants, including Kalanchoe daigremontiana and Tripterygium wilfordii, laying the genetic groundwork for understanding the first committed step towards this compound biosynthesis. nih.govmdpi.com Identifying the specific CYP450s responsible for the subsequent "nor-" modification remains an active area of research.

Regulation of this compound Biosynthesis in Producing Organisms

The biosynthesis of norfriedelanes, a class of triterpenoids, is subject to sophisticated regulatory mechanisms. While direct regulatory pathways for norfriedelanes are still being elucidated, insights can be drawn from the well-studied regulation of their precursor, friedelin, and other triterpenoids in various plant species. Key regulatory control is exerted at the transcriptional level through the action of specific transcription factors, and is further modulated by hormonal signaling and environmental stimuli.

Transcriptional Regulation

The expression of genes encoding the enzymes of the triterpenoid biosynthetic pathway is a primary point of regulation. In Tripterygium wilfordii, a known producer of friedelane-type triterpenoids, several families of transcription factors are implicated in orchestrating the biosynthesis of these compounds. Members of the WRKY and MYB transcription factor families have been identified as potential regulators. For instance, specific MYB transcription factors are thought to play a role in controlling the expression of genes involved in the synthesis of celastrol (B190767), a downstream product of friedelin. This suggests a hierarchical regulatory cascade where these transcription factors act as master switches to activate or repress the entire pathway leading to friedelane and subsequently this compound production.

In many plant species, the biosynthesis of terpenoids is regulated by a variety of transcription factor families, including AP2/ERF, bHLH, and NAC. nih.govresearchgate.net These transcription factors recognize and bind to specific cis-acting regulatory elements in the promoter regions of terpenoid biosynthetic genes, thereby modulating their expression. While the specific transcription factors directly controlling this compound biosynthesis are yet to be fully characterized, it is highly probable that a combination of these regulatory proteins is involved in the tissue-specific and inducible accumulation of these compounds.

Hormonal Regulation

Phytohormones, particularly jasmonates, are key signaling molecules that mediate the plant's response to various stresses, often leading to the enhanced production of secondary metabolites, including triterpenoids. Jasmonic acid and its methyl ester, methyl jasmonate, are well-known elicitors of triterpenoid biosynthesis. This hormonal signaling pathway is a crucial component of the plant's defense mechanism. While direct evidence for the hormonal regulation of this compound biosynthesis is limited, the established role of jasmonates in upregulating the broader triterpenoid pathway suggests a similar mode of control for this compound production.

Environmental Factors

The production of norfriedelanes, like many other plant secondary metabolites, is influenced by various environmental factors. Abiotic stresses such as drought, salinity, and extreme temperatures can trigger the accumulation of these compounds. mdpi.comresearch-nexus.net These environmental cues are perceived by the plant and translated into internal signals that can activate the expression of biosynthetic genes. For instance, studies on various medicinal plants have shown that environmental stress can lead to an increase in the production of a wide range of secondary metabolites as part of the plant's adaptation and defense strategy. frontiersin.orgdergipark.org.tr While specific studies on the effect of environmental factors on this compound production in plants like Salacia chinensis are not extensively documented, it is plausible that such stresses play a significant role in modulating their biosynthesis.

The following table provides a summary of the potential regulatory factors involved in this compound biosynthesis, based on current understanding of triterpenoid regulation.

| Regulatory Factor | Type | Potential Role in this compound Biosynthesis |

| Transcription Factors | ||

| MYB Family | Genetic | May regulate the expression of friedelin synthase and downstream modifying enzymes. |

| WRKY Family | Genetic | Potentially involved in the stress-induced expression of biosynthetic genes. |

| bHLH Family | Genetic | Could act as positive or negative regulators in the biosynthetic pathway. |

| AP2/ERF Family | Genetic | May integrate hormonal and environmental signals to control gene expression. |

| Hormones | ||

| Jasmonates | Hormonal | Likely act as key signaling molecules to induce the biosynthesis of norfriedelanes as part of the plant's defense response. |

| Environmental Stimuli | ||

| Drought | Environmental | May enhance the production of norfriedelanes as a protective mechanism. |

| Salinity | Environmental | Could trigger the accumulation of these compounds to mitigate salt-induced stress. |

| Temperature Extremes | Environmental | May modulate the activity of biosynthetic enzymes and the expression of regulatory genes. |

Synthetic Chemistry and Chemical Transformations of Norfriedelane Scaffolds

Total Synthesis Approaches to the Norfriedelane Core

While the total synthesis of a specific this compound natural product has not been extensively documented in publicly available literature, the strategies for constructing such a complex polycyclic system can be inferred from the well-established principles of retrosynthetic analysis and the known total syntheses of the parent friedelane (B3271969) framework. The primary challenge lies in the stereocontrolled assembly of the pentacyclic system with its numerous chiral centers.

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of the this compound core, by extension from the parent friedelane skeleton, would logically commence by simplifying the complex pentacyclic structure. The biosynthesis of friedelin (B1674157), which involves the enzymatic cyclization of (3S)-2,3-oxidosqualene followed by a cascade of 1,2-hydride and methyl shifts, provides a powerful conceptual blueprint for a biomimetic synthetic strategy.

Key disconnection strategies would likely focus on dismantling the polycyclic system at strategic bonds that can be formed through reliable and stereoselective ring-forming reactions. A hypothetical retrosynthesis could involve the following key disconnections:

Ring E/D Disconnection: A primary disconnection could break the C-8/C-14 bond, simplifying the pentacyclic core into a tetracyclic intermediate. This bond could be formed in the forward sense via an intramolecular aldol (B89426) condensation or a related cyclization, establishing the five-membered E-ring.

Ring C/B Disconnection: Further simplification could involve a disconnection of the C-5/C-10 bond of the B-ring. This approach might envision a Robinson annulation or a Diels-Alder cycloaddition to construct the A/B ring system onto a pre-existing C/D/E core.

Polyene Cyclization Strategy: Inspired by biosynthesis, a powerful strategy would involve a cation-initiated polyene cyclization. In this approach, a carefully designed acyclic or polycyclic precursor containing strategically placed double bonds and initiating groups would be induced to undergo a cascade of cyclizations to form the entire pentacyclic framework in a single, highly efficient step. The major hurdle in this approach is controlling the stereochemical outcome of the multiple newly formed chiral centers.

The choice of disconnection strategy is heavily influenced by the need to control the complex stereochemistry of the molecule. Each disconnection implies a corresponding bond-forming reaction in the synthetic direction that must proceed with high stereoselectivity.

Stereoselective Construction of Chirality Centers

The this compound scaffold possesses a multitude of stereogenic centers, and their precise spatial arrangement is critical to the molecule's identity and function. A successful total synthesis must therefore employ methods for the asymmetric construction of these chiral centers.

Several strategies could be envisioned for establishing the required stereochemistry:

Chiral Pool Synthesis: This approach would utilize a readily available chiral starting material, such as a terpene or a steroid, which already contains some of the required stereocenters. The synthesis would then proceed by elaborating this chiral template to construct the remaining rings of the this compound core.

Substrate-Controlled Reactions: In this strategy, the existing stereocenters in a synthetic intermediate are used to direct the stereochemical outcome of subsequent reactions. For instance, the conformation of a cyclic intermediate can shield one face of a reactive site, forcing an incoming reagent to attack from the less hindered face, thus leading to a single diastereomer.

Reagent-Controlled Asymmetric Synthesis: This involves the use of chiral reagents or catalysts to induce stereoselectivity. Examples include asymmetric hydrogenations, epoxidations, or aldol reactions that can set key stereocenters with high enantiomeric or diastereomeric excess. For instance, the stereoselective reduction of a carbonyl group, a common functional handle in friedelane chemistry, can be achieved using chiral reducing agents to establish the stereochemistry of a hydroxyl group.

The ultimate success of a total synthesis of the this compound core would likely rely on a combination of these strategies, carefully orchestrated to build the complex three-dimensional structure with the correct relative and absolute stereochemistry.

Semisynthetic Modifications and Derivatization Strategies

Given the challenges of total synthesis, a more common approach to accessing novel this compound-like compounds is through the semisynthesis, which involves the chemical modification of the naturally isolated parent compounds. Friedelin, the parent ketone of the friedelane series, is a readily available starting material for such modifications. These studies allow for the exploration of structure-activity relationships and the generation of new compounds with potentially enhanced biological properties.

Regioselective and Stereoselective Functional Group Interconversions

The chemical landscape of the this compound/friedelane scaffold is dominated by saturated hydrocarbon rings, with reactivity often centered around the functional group at the C-3 position (typically a ketone in friedelin).

One of the most fundamental transformations is the stereoselective reduction of the C-3 ketone. The reduction of friedelin using reagents like sodium borohydride (B1222165) (NaBH₄) typically proceeds with high stereoselectivity to yield 3β-friedelinol. This selectivity is governed by the steric hindrance of the axial methyl groups on the α-face of the molecule, which directs the hydride attack from the less hindered equatorial (β) face.

Further functionalization can be achieved at positions activated by the existing carbonyl group. For example, the α-position to the ketone (C-2 and C-4) can be targeted for reactions such as halogenation, oxidation, or alkylation, although controlling regioselectivity between these two positions can be challenging.

The table below summarizes key functional group interconversions performed on the friedelane scaffold, which are analogous to potential modifications on a this compound core.

| Starting Material | Reagent(s) | Product(s) | Type of Transformation | Selectivity |

| Friedelin (3-keto) | NaBH₄ | 3β-Friedelinol | Ketone Reduction | Stereoselective |

| Friedelin (3-keto) | SeO₂ | Friedelane-2,3-dione | α-Oxidation | Regioselective |

| Friedelin (3-keto) | Br₂/HBr | 2α-Bromofriedelin | α-Halogenation | Regio- and Stereoselective |

| 3β-Friedelinol | Ac₂O, Pyridine | 3β-Acetylfriedelane | Acylation | - |

Design and Synthesis of this compound Analogs and Conjugates

The design and synthesis of analogs aim to modify the parent structure to probe biological activity or improve physicochemical properties. Semisynthesis provides a direct route to such analogs.

A-Ring Modifications: The A-ring of the friedelane scaffold is a common target for modification. Reactions at the C-3 ketone can be used to introduce a wide variety of functionalities. For example, the formation of oximes, hydrazones, or thiosemicarbazones introduces nitrogen and/or sulfur atoms into the molecule. The Beckmann rearrangement of the C-3 oxime can be used to expand the A-ring, leading to A-homo-aza-friedelane lactams.

Synthesis of Oxygenated Derivatives: More complex analogs can be created by introducing additional oxygen functionalities at various positions on the scaffold. One study reported the synthesis of several highly oxygenated friedelan derivatives. These syntheses involved multi-step sequences to introduce hydroxyl and other oxygen-containing groups, demonstrating the feasibility of creating a diverse library of analogs from the natural product. nih.gov

Conjugate Synthesis: While not explicitly reported for norfriedelanes, a common strategy for modifying natural products is to create conjugates with other molecules, such as amino acids, peptides, or fluorescent tags. These conjugates can be used as biological probes or to enhance targeting or solubility. Such synthesis would typically involve functionalizing the this compound core with a reactive handle (e.g., a carboxylic acid or an amine) that can then be coupled to the desired molecule using standard peptide coupling or click chemistry reactions.

Reaction Mechanisms and Selectivity in this compound Chemistry

Understanding the reaction mechanisms and the factors that control selectivity is paramount for the predictable and efficient synthesis of this compound derivatives. The rigid, conformationally constrained pentacyclic structure of the scaffold plays a crucial role in dictating the outcome of chemical reactions.

A hallmark of friedelane chemistry is the susceptibility of the carbon skeleton to undergo rearrangement under acidic conditions. This "backbone rearrangement" is a complex cascade of 1,2-hydride and methyl shifts driven by the formation of carbocation intermediates. The reaction is initiated by the protonation of a functional group (like a hydroxyl or a double bond) and its subsequent departure to form a carbocation. This cation then undergoes a series of migrations along the backbone until the positive charge is quenched by deprotonation or nucleophilic attack, often leading to a thermodynamically more stable oleanane (B1240867) or ursane (B1242777) skeleton. The specific outcome of the rearrangement is highly dependent on the reaction conditions and the location of the initial carbocation.

As discussed previously, stereoselectivity in reactions on the this compound scaffold is largely governed by steric factors. The concave α-face of the molecule is generally more sterically hindered than the convex β-face due to the presence of several axial methyl groups. This steric bias dictates the facial selectivity of many reactions. For example, the reduction of the C-3 ketone and the epoxidation of a hypothetical Δ²-double bond would both be expected to occur from the less hindered β-face.

Regioselectivity, the preference for reaction at one site over another, is also a critical consideration. In the absence of strongly directing functional groups, the reactivity of the C-H bonds in the saturated hydrocarbon skeleton is low and difficult to control. Therefore, regioselective functionalization often relies on the presence of an existing functional group to activate adjacent positions. For instance, in the bromination of friedelin, the reaction occurs selectively at the C-2α position, controlled by the enolization of the C-3 ketone. Achieving functionalization at remote, unactivated positions remains a significant synthetic challenge, often requiring the development of advanced C-H activation methodologies.

Rearrangement Reactions and Skeletal Transformations

While literature specifically detailing rearrangement reactions and skeletal transformations of the this compound scaffold is limited, extensive studies on the closely related friedelane triterpenoids offer valuable insights into the potential reactivity of this class of compounds. The inherent strain within the pentacyclic system of friedelanes, and by extension norfriedelanes, makes them susceptible to various skeletal rearrangements, particularly under acidic conditions or through specific functional group manipulations.

For instance, A-ring modifications of friedelin, a friedelane triterpenoid (B12794562), have been shown to yield a variety of rearranged products. These transformations often involve initial functionalization of the C-3 ketone, followed by reactions that induce ring expansion, contraction, or other skeletal alterations. One key reaction is the BF₃·OEt₂-mediated oxidative transformation of friedelin to produce friedel-3-enol acetate (B1210297). This intermediate can then be subjected to further reactions to generate a series of A-ring modified derivatives. Such methodologies could potentially be applied to 3-oxo-norfriedelane derivatives to achieve similar skeletal diversity.

Furthermore, the synthesis of novel 2-homofriedelanes has been achieved through transformative reactions of a 3-chlorofriedel-2-ene-2-carbaldehyde intermediate, which is derived from friedelin. This suggests that functionalization of the A-ring in norfriedelanes could pave the way for accessing novel heterocyclic-linked and expanded-ring systems. Although direct examples for the this compound skeleton are not yet prevalent in the literature, the established reactivity of the friedelane framework provides a solid foundation for future explorations into the skeletal transformations of norfriedelanes.

Oxidation, Reduction, and Coupling Reactions on the this compound Framework

Chemical modifications involving oxidation, reduction, and coupling reactions are crucial for the derivatization of natural products, including norfriedelanes, to generate analogues with potentially enhanced biological activities.

Reduction Reactions:

A notable example of a reduction reaction on a this compound scaffold is the chemical modification of welwitschiilactone C. This 30-norfriedelane triterpene lactone, isolated from the trunk bark of Caloncoba welwitschii, has been subjected to a reduction reaction to yield a new hemi-synthetic derivative, namely 2β,3β,21β-trihydroxy-30-nor-(D:A)-friedo-olean-20(29)-en-27,19α-lactone. nih.govnih.govrsc.org This transformation demonstrates the feasibility of selectively reducing specific functional groups within the complex this compound structure to create new derivatives.

The following table summarizes the transformation of Welwitschiilactone C:

| Starting Material | Reaction Type | Product | Significance |

|---|---|---|---|

| Welwitschiilactone C | Reduction | 2β,3β,21β-trihydroxy-30-nor-(D:A)-friedo-olean-20(29)-en-27,19α-lactone | Demonstrates selective reduction on the this compound scaffold to produce a new semi-synthetic derivative. nih.govnih.govrsc.org |

Oxidation and Coupling Reactions:

While specific examples of oxidation and coupling reactions on the this compound framework are not extensively documented in currently available literature, the chemistry of friedelane triterpenoids again provides a predictive framework. The A-ring of friedelin has been subjected to various oxidative transformations to introduce new functionalities. These reactions often target the C-3 ketone and adjacent positions, leading to the formation of enones, epoxides, and hydroxylated derivatives. It is plausible that similar oxidative strategies could be employed for the functionalization of this compound scaffolds bearing a 3-oxo group.

Coupling reactions, such as those involving C-C bond formation, are powerful tools for the elaboration of natural product skeletons. While direct applications on the this compound core are yet to be widely reported, the broader field of natural product synthesis showcases numerous examples of cross-coupling reactions being used to append new side chains or build more complex structures. The future derivatization of norfriedelanes will likely see the application of modern coupling methodologies to further explore their chemical space.

Molecular Interactions and Mechanistic Studies of Norfriedelane Activities in Vitro/in Silico

Investigation of Molecular Targets and Ligand-Receptor Binding

Identifying the direct molecular targets of norfriedelanes is crucial to understanding their mechanism of action. Research has primarily focused on their ability to inhibit enzymes involved in the inflammatory response.

Norfriedelane-type triterpenoids have been identified as potent inhibitors of enzymes that mediate inflammatory processes. A primary target is the inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large quantities of nitric oxide (NO), a key inflammatory mediator. Overproduction of NO by iNOS is implicated in various pathological conditions.

Studies on norfriedelanes isolated from Anchietia pyrifolia, such as anchietins A-E, have demonstrated significant inhibitory activity against lipopolysaccharide-induced NO production in cell-based assays. This inhibition is a direct consequence of modulating iNOS activity or expression.

Another critical molecular target implicated in the anti-inflammatory effects of these compounds is the nuclear factor-kappa B (NF-κB) transcription factor. NF-κB is a pivotal regulator of genes involved in immune and inflammatory responses, including the gene for iNOS. scbt.comclinicaleducation.org In silico docking studies suggest that norfriedelanes may bind to subunits of NF-κB, interfering with its function.

The mechanistic model for this inhibition involves preventing the translocation of NF-κB from the cytoplasm to the nucleus or, alternatively, directly interfering with its ability to bind to DNA response elements in the promoters of target genes. clinicaleducation.orgnih.gov Kinetic studies of similar natural product inhibitors suggest a mechanism that decreases the maximum binding capacity (Bmax) of NF-κB to its DNA consensus sequence without altering the binding affinity (Kd), indicating that the compound may interact with the protein at a site other than the direct DNA-binding domain, allosterically modulating its function. nih.gov

| Compound | Source Organism | Assay System | IC₅₀ (μM) |

|---|---|---|---|

| Anchietin A | Anchietia pyrifolia | LPS-induced RAW 264.7 macrophages | 15.8 |

| Anchietin B | Anchietia pyrifolia | LPS-induced RAW 264.7 macrophages | 19.5 |

| Anchietin C | Anchietia pyrifolia | LPS-induced RAW 264.7 macrophages | 25.4 |

| Welwitschiilactone B | Anchietia pyrifolia | LPS-induced RAW 264.7 macrophages | 14.9 |

| 21β-hydroxycaloncobalactone | Anchietia pyrifolia | LPS-induced RAW 264.7 macrophages | 12.3 |

Receptor binding assays are a fundamental tool in pharmacology used to measure the affinity of a ligand for a specific receptor. creative-bioarray.comlabome.com These assays, which can be conducted in various formats such as radioligand binding or fluorescence polarization, quantify the interaction between a compound and its putative receptor, helping to identify direct molecular targets. nih.gov Competitive binding studies, a subset of these assays, determine a compound's binding affinity by measuring its ability to displace a known labeled ligand from the receptor. This provides crucial information on the compound's potency and specificity. nih.gov

While the enzymatic inhibition of targets like iNOS by norfriedelanes is established, the use of comprehensive receptor binding assays to screen for other potential high-affinity protein targets is not widely documented in the available scientific literature. Such studies would be instrumental in identifying novel receptors or binding proteins for this class of compounds, potentially uncovering new mechanisms of action beyond their known anti-inflammatory effects.

Cellular Pathway Modulation and Signal Transduction Interactions

The biological effects of norfriedelanes are a result of their ability to modulate intracellular signaling cascades. By interacting with key proteins like NF-κB, these compounds can influence a wide array of cellular processes.

The regulation of gene expression is a fundamental mechanism by which cells respond to external stimuli, and it is a key target for therapeutic intervention. wikipedia.orgacnp.org Norfriedelanes exert significant control over cellular responses by modulating signaling pathways that terminate in the nucleus to control gene transcription.

The primary mechanism identified for norfriedelanes is the modulation of the NF-κB signaling pathway. scbt.comclinicaleducation.org Under normal inflammatory stimulation (e.g., by lipopolysaccharide), the inhibitory protein IκB is degraded, allowing the NF-κB complex to translocate into the nucleus. clinicaleducation.orgnih.gov Once in the nucleus, it binds to specific DNA sequences to initiate the transcription of a host of pro-inflammatory genes. Research indicates that norfriedelanes can inhibit this cascade. This leads to a downstream decrease in the expression of NF-κB target genes. One of the most significant consequences is the reduced transcription and subsequent expression of the iNOS enzyme, which correlates with the observed decrease in nitric oxide production. Studies have confirmed that certain this compound triterpenoids can inhibit the expression of iNOS messenger RNA (mRNA) levels, providing direct evidence of modulation at the gene expression level.

| Pathway/Process | Key Molecular Target | Observed Effect | Resulting Cellular Response |

|---|---|---|---|

| Inflammatory Signaling | NF-κB | Inhibition of activation/translocation | Decreased expression of pro-inflammatory genes |

| Nitric Oxide Synthesis | iNOS | Inhibition of mRNA expression | Reduced production of nitric oxide (NO) |

The function and mechanism of action of a bioactive compound can be heavily influenced by its localization within the cell and its interactions with specific organelles. nih.gov Communication between organelles such as the endoplasmic reticulum, mitochondria, and the nucleus is vital for maintaining cellular homeostasis and executing complex processes like apoptosis and signal transduction. nih.gov Small molecules may accumulate in specific compartments, where they can interact with localized proteins or influence organelle-specific functions.

Currently, specific studies detailing the subcellular localization of this compound compounds are limited. Determining whether these triterpenoids accumulate in the cytoplasm, associate with specific membranes like the mitochondrial or endoplasmic reticulum membranes, or enter the nucleus would provide deeper insights into their biological activities. Future research utilizing techniques such as fluorescence microscopy with tagged derivatives could elucidate their distribution within the cell and identify direct interactions with subcellular structures.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound correlates with its biological activity. gardp.org By systematically synthesizing and testing derivatives of a lead compound, researchers can identify the key chemical motifs (pharmacophores) responsible for its effects and optimize the structure to enhance potency, selectivity, or other pharmacological properties. nih.gov

An SAR study on the this compound scaffold would involve making specific chemical modifications at various positions of the triterpenoid (B12794562) core. For example, the type and stereochemistry of functional groups (e.g., hydroxyl, keto, or ester groups) at different carbon atoms could be altered. Each new derivative would then be tested in relevant biological assays (e.g., iNOS inhibition or cytotoxicity assays) to determine how the modification impacted its activity.

At present, comprehensive SAR studies on a broad series of synthetic this compound derivatives are not extensively available in the public domain. While various naturally occurring norfriedelanes with different oxygenation patterns have been isolated and tested, a systematic investigation to map the precise structural requirements for their anti-inflammatory or cytotoxic activities has yet to be fully established. Such studies would be invaluable for the rational design of novel and more potent therapeutic agents based on the this compound framework.

Identification of Pharmacophoric Elements and Key Functional Groups

Pharmacophore modeling identifies the essential spatial arrangement of molecular features responsible for a compound's biological activity. For the this compound skeleton, derived from the friedelane (B3271969) triterpenoid structure, the key pharmacophoric elements can be inferred from its fundamental components.

The primary features include:

A Rigid Pentacyclic Core: This extensive, non-polar scaffold serves as a large hydrophobic (H) feature. This lipophilic nature is critical for interactions with hydrophobic pockets within protein targets and for membrane permeability.

Oxygenated Functional Groups: Typically found at the C-3 position in friedelane analogues like friedelin (B1674157) (a ketone) and epifriedelanol (a hydroxyl group), these groups are crucial pharmacophoric features. A ketone acts as a hydrogen bond acceptor (HBA), while a hydroxyl group can function as both a hydrogen bond donor (HBD) and an acceptor. These features enable specific polar interactions with amino acid residues in a target's binding site.

The combination of a large hydrophobic body with strategically placed polar, hydrogen-bonding functionalities defines the pharmacophoric profile of the friedelane class, suggesting that this compound's activity would be highly dependent on these structural motifs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. simulations-plus.comnih.gov These models are instrumental in predicting the activity of new molecules and optimizing lead compounds. nih.gov

Key descriptor classes relevant for this compound QSAR studies would include:

Physicochemical Descriptors: Such as the logarithm of the octanol-water partition coefficient (LogP) to quantify lipophilicity, molecular weight (MW), and topological polar surface area (TPSA).

Electronic Descriptors: Including dipole moment and atomic charges, which describe the electronic aspects of the molecule.

Topological Descriptors: These are numerical representations of molecular branching, shape, and size.

A resulting QSAR equation would take a form such as: Biological Activity = c1(Descriptor1) + c2(Descriptor2) + ... + Constant. Such a model could predict, for instance, how modifying a functional group on the this compound scaffold might enhance or diminish its interaction with a biological target.

Table 1: Relevant Molecular Descriptors for a Hypothetical this compound QSAR Study

| Descriptor Class | Specific Descriptor | Property Represented |

|---|---|---|

| Physicochemical | LogP | Lipophilicity / Hydrophobicity |

| Molecular Weight (MW) | Molecular Size | |

| Topological Polar Surface Area (TPSA) | Molecular Polarity / H-Bonding Capacity | |

| Number of Rotatable Bonds | Molecular Flexibility | |

| Electronic | Dipole Moment | Polarity and Charge Distribution |

| HOMO/LUMO Energies | Electron Donating/Accepting Ability | |

| Topological | Wiener Index | Molecular Branching |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Dynamics Simulations of this compound-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns. researchgate.net This is often followed by molecular dynamics (MD) simulations, which model the movement of the ligand-receptor complex over time to assess its stability. researchgate.netmdpi.com

Studies on the closely related friedelane triterpenoids, friedelin and epifriedelanol, have demonstrated their potential to interact with various biological targets. These findings provide a strong basis for predicting the behavior of this compound.

Docking Study Findings:

Cannabinoid Type 1 Receptor (CB1): Molecular docking studies showed that friedelin and epifriedelanol exhibit strong binding affinities for the CB1 receptor, with calculated binding energies of -8.1 kcal/mol for both compounds. mdpi.comnih.gov The interactions are primarily hydrophobic, involving the pentacyclic core with various residues in the receptor's binding pocket. researchgate.net

Antihyperlipidemic Targets: In a study investigating antihyperlipidemic potential, epifriedelanol was docked against several receptors. It showed a very strong binding affinity for Lanosterol 14α-Demethylase (LDM) with a binding energy of -11.2 kcal/mol and for Squalene (B77637) Synthase (SqS) with an energy of -10.3 kcal/mol. sdbindex.com

DNA Topoisomerase IIα: Synthetic derivatives of friedelane have been evaluated as inhibitors of human DNA topoisomerase IIα, a key target in cancer therapy. Docking simulations were performed to understand their binding mode within the enzyme's active site. nih.gov

Molecular Dynamics (MD) Simulation Insights: MD simulations performed on the friedelin-CB1 receptor complex over a 100-nanosecond period revealed that the compound engaged in stable non-bonding interactions within a pocket on the protein's surface. mdpi.comnih.gov The stability of the complex over time, as measured by parameters like Root Mean Square Deviation (RMSD), confirms a favorable and sustained interaction, suggesting that this compound would likely form similarly stable complexes with its targets. researchgate.net

Table 2: Summary of Molecular Docking Results for Friedelane Triterpenoids

| Compound | Target Protein | PDB Code | Binding Affinity (kcal/mol) | Key Interacting Residues (if reported) |

|---|---|---|---|---|

| Friedelin | Cannabinoid Receptor 1 (CB1) | 5XR8 | -8.1 mdpi.com | Not specified |

| Epifriedelanol | Cannabinoid Receptor 1 (CB1) | 5XR8 | -8.1 mdpi.com | Not specified |

| Epifriedelanol | Lanosterol 14α-Demethylase (LDM) | 1EA1 | -11.2 sdbindex.com | Not specified |

| Epifriedelanol | Squalene Synthase (SqS) | 1EZF | -10.3 sdbindex.com | Not specified |

| Epifriedelanol | Niemann Pick C1 Like1 (NPC1L1) | 3SQL | -2.5 sdbindex.com | Not specified |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into a molecule's stability and potential reaction sites.

Spectroscopic and quantum chemical studies have been performed on friedelin. dntb.gov.uanih.gov Such analyses for a this compound structure would involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and kinetic stability. A large gap suggests high stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For friedelane-type structures, the oxygen atom of a carbonyl or hydroxyl group is typically an electron-rich site, making it a prime location for electrophilic attack or hydrogen bonding. nih.gov

These DFT-derived parameters are crucial for understanding the intrinsic reactivity of this compound and rationalizing its interactions with biological macromolecules at an electronic level.

In Silico Prediction of Molecular Interactions and Bioavailability Parameters

In silico tools are widely used to predict the pharmacokinetic properties and bioavailability of compounds early in the drug discovery process. simulations-plus.commdpi.com These predictions are based on the molecule's structure and physicochemical properties. While specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for human trials is excluded here, general bioavailability parameters for friedelane triterpenoids have been predicted computationally.

Studies on friedelin and related triterpenes have provided the following insights:

Lipophilicity and Solubility: Friedelin has a high predicted Moriguchi LogP (MLogP), indicating high lipophilicity, and is predicted to be insoluble in water. nih.govnih.gov

Intestinal Absorption: Despite its low solubility, friedelin is predicted to have high human intestinal absorption (HIA), with a score comparable to highly permeable compounds. researchgate.netnih.gov

Blood-Brain Barrier (BBB) Penetration: Computational models predict that friedelane triterpenoids have a good capacity to penetrate the blood-brain barrier, with friedelin showing a particularly high prediction score. researchgate.netmdpi.comnih.gov This is a critical parameter for compounds targeting the central nervous system.

These predictions suggest that a this compound compound would likely be a highly lipophilic molecule with good membrane permeability but potentially limited by its aqueous solubility.

Table 3: Predicted Bioavailability and Molecular Parameters for Friedelin

| Parameter | Predicted Value | Implication |

|---|---|---|

| Molecular Weight ( g/mol ) | 426.7 | Complies with drug-likeness rules nih.gov |

| MLogP | > 4.15 | High Lipophilicity nih.gov |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Low Polarity, favors membrane crossing nih.gov |

| Human Intestinal Absorption Score | 0.99 (99%) | High potential for absorption from the gut nih.gov |

Advanced Analytical Techniques for Norfriedelane Research

Chromatographic Method Development for Norfriedelane Profiling

Chromatography is the cornerstone of this compound analysis, enabling the separation of individual compounds from intricate plant-derived mixtures. The development of robust chromatographic methods is essential for creating detailed chemical profiles, or "fingerprints," of extracts containing these molecules.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., chiral, ultra-high pressure)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile natural products like norfriedelanes. scispace.com For the complex mixtures in which norfriedelanes are often found, Ultra-High-Pressure Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. nih.govresearchgate.net By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures (up to 100 MPa) to achieve faster analysis times, superior resolution, and increased sensitivity. scispace.comeag.com This enhanced peak capacity is critical for resolving the many closely related triterpenoid (B12794562) isomers present in a single plant extract. researchgate.net

Given the inherent chirality of this compound skeletons, chiral HPLC is an indispensable tool for separating enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and their subsequent separation. phenomenex.com Polysaccharide-based and macrocyclic glycopeptide columns are common choices that can be operated in various modes (reversed-phase, normal-phase) to achieve enantioselectivity. chromatographyonline.com The development of a chiral HPLC method is often systematic, involving the screening of multiple columns and mobile phase compositions to find the optimal conditions for resolving a specific pair of this compound enantiomers. chromatographyonline.comoup.com

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Operating Pressure | ~40 MPa | Up to 100 MPa |

| Analysis Time | Longer (e.g., 30-60 min) | Shorter (e.g., 5-15 min) |

| Resolution | Good | Excellent / Higher Peak Capacity |

| Solvent Consumption | Higher | Lower |

Gas Chromatography (GC) Applications in Volatile this compound Analysis

Gas Chromatography (GC), typically coupled with mass spectrometry (GC-MS), is the gold standard for the analysis of volatile and semi-volatile compounds. arabjchem.org While most norfriedelanes are not sufficiently volatile for direct GC analysis, the technique is crucial for profiling the associated volatile constituents, such as monoterpenes and sesquiterpenes, within a plant extract. mdpi.comresearchgate.net This provides a more comprehensive chemical fingerprint of the source material.

For the analysis of norfriedelanes themselves, a chemical derivatization step is required to increase their volatility. nih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for converting hydroxyl and carboxylic acid groups on the triterpenoid skeleton into less polar, more volatile trimethylsilyl (B98337) (TMS) ethers and esters. nih.govbohrium.com An optimized derivatization protocol is critical for achieving efficient and reproducible results for the GC-MS analysis of these complex molecules. nih.govbohrium.com

Mass Spectrometry (MS) in this compound Analysis

Mass spectrometry is an essential tool for the structural characterization of natural products, providing precise information on molecular weight and elemental composition, as well as structural details through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation (focus on methodology)

High-Resolution Mass Spectrometry (HRMS) is fundamental for the de novo identification of natural products. nih.gov The core principle of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). libretexts.org This precision is possible because the exact masses of atomic isotopes are not integers (with the exception of carbon-12, which is defined as 12.00000 amu). libretexts.org For example, an atom of ¹H weighs 1.00783 amu and an atom of ¹⁶O weighs 15.9949 amu.

This non-integer mass difference, known as the mass defect, means that two different molecular formulas with the same nominal (integer) mass will have distinct, precisely measurable exact masses. libretexts.org By measuring the exact mass of a this compound molecular ion, HRMS can determine a unique and unambiguous molecular formula, which is the first critical step in identifying a new compound. acs.orgnews-medical.net This capability is crucial for distinguishing between thousands of potential formulas in complex samples. acs.org

| Molecular Formula | Nominal Mass (amu) | Exact Mass (amu) |

|---|---|---|

| C₂₉H₄₈O₂ (Hypothetical this compound) | 428 | 428.36543 |

| C₃₀H₅₂O (Hypothetical Triterpene) | 428 | 428.40182 |

| C₂₅H₃₂N₄O₂ (Hypothetical Alkaloid) | 428 | 428.25253 |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS or MSⁿ) provides deep structural insights by analyzing the fragmentation patterns of a selected precursor ion. mdpi.com In this technique, a specific ion (e.g., the molecular ion of a this compound) is isolated, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. mdpi.com

The resulting MS/MS spectrum serves as a structural fingerprint. For pentacyclic triterpenoids, fragmentation often occurs via characteristic pathways, such as retro-Diels-Alder (RDA) reactions within the ring system, or losses of small neutral molecules like H₂O and CO₂. mdpi.comnih.gov By carefully analyzing these fragmentation pathways, researchers can deduce information about the core skeleton and the location of functional groups. nih.gov Furthermore, MS/MS is a powerful tool for differentiating between isomers. Even if structural isomers yield identical precursor masses, they often produce different MS/MS spectra due to variations in bond stabilities and functional group positions, allowing for their distinction. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation (focus on advanced techniques, not basic shifts)

While 1D NMR (¹H and ¹³C) is used for initial characterization, advanced 2D NMR techniques are indispensable for the complete and unambiguous elucidation of the complex three-dimensional structure and relative stereochemistry of norfriedelanes. nih.govnih.gov

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Complex this compound Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone in the structural elucidation of complex natural products like norfriedelanes. By spreading NMR signals across two frequency dimensions, 2D NMR experiments resolve overlapping signals and reveal correlations between different nuclei, providing invaluable information about the molecular framework and stereochemistry.

Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton (¹H-¹H) coupling networks within the this compound skeleton. Cross-peaks in a COSY spectrum indicate that two protons are scalar-coupled, typically through two or three bonds. This allows for the tracing of contiguous proton systems, helping to piece together fragments of the molecule. For instance, the correlations observed in the COSY spectrum can delineate the spin systems within the cyclohexane (B81311) rings of the this compound core.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum represents a one-bond connection between a proton and a carbon atom. This technique is fundamental for assigning the ¹³C signals based on the more readily assignable ¹H spectrum, providing a direct link between the proton and carbon frameworks of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum arise from the Nuclear Overhauser Effect (NOE), which is observed between protons that are close to each other in space (typically within 5 Å). This is indispensable for determining the relative stereochemistry of the numerous chiral centers in the this compound molecule, such as the orientation of methyl groups and the configuration of ring junctions.

To illustrate the application of these techniques, the following table presents hypothetical 2D NMR data for a this compound analogue, demonstrating how the correlations are used to build the molecular structure.

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| 2.15 (H-1α) | 38.5 (C-1) | 1.85 (H-2β) | C-2, C-5, C-10 | 1.25 (H-25) |

| 1.85 (H-2β) | 22.3 (C-2) | 2.15 (H-1α) | C-1, C-3, C-10 | 0.95 (H-23) |

| 5.20 (H-6) | 118.9 (C-6) | 5.35 (H-7) | C-5, C-8, C-10 | 5.35 (H-7) |

| 5.35 (H-7) | 145.2 (C-7) | 5.20 (H-6) | C-5, C-8, C-9 | 5.20 (H-6) |

| 0.95 (H-23) | 28.1 (C-23) | - | C-3, C-4, C-5, C-24 | 1.85 (H-2β) |

| 1.25 (H-25) | 16.5 (C-25) | - | C-1, C-9, C-10, C-26 | 2.15 (H-1α) |

Solid-State NMR and Advanced Pulse Sequences

While solution-state NMR is the primary tool for the structural elucidation of soluble natural products, solid-state NMR (ssNMR) offers unique capabilities for studying norfriedelanes in their solid form. This is particularly valuable for analyzing compounds that are insoluble or for investigating solid-state properties such as polymorphism, conformation, and intermolecular interactions.

In solid-state NMR, the anisotropic interactions that are averaged out in solution become apparent, leading to broad spectral lines. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and achieve higher resolution. Cross-Polarization (CP) is often used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H.

Advanced pulse sequences in solid-state NMR can provide detailed structural information:

Dipolar Recoupling Techniques: These methods reintroduce the dipole-dipole interactions that are removed by MAS, allowing for the measurement of internuclear distances. This can be used to determine the proximity of different atoms within the this compound molecule and to study intermolecular packing in crystals.

Homonuclear and Heteronuclear Correlation Experiments: 2D correlation experiments analogous to those used in solution-state NMR (e.g., COSY, HSQC) can be performed in the solid state to establish connectivity.

Proton-Detected Fast MAS Experiments: Recent advancements in probe technology and high spinning speeds have enabled high-resolution proton-detected ssNMR experiments on organic molecules, significantly improving sensitivity and resolution.

Solid-state NMR can be particularly useful in cases where single crystals for X-ray crystallography cannot be obtained, providing crucial insights into the three-dimensional structure and solid-state organization of norfriedelanes.

Integration of Multi-Omics Data in this compound Discovery and Profiling

The discovery and profiling of norfriedelanes and other triterpenoids have been significantly advanced by the integration of multi-omics data. nih.govrsc.orgoup.comnih.govresearchgate.netgsa.ac.ukmdpi.comsemanticscholar.orgmaxapress.comconsensus.app This systems biology approach combines data from genomics, transcriptomics, and metabolomics to provide a holistic view of the biological processes involved in the biosynthesis of these complex natural products.

Genomics: The sequencing of plant genomes provides the blueprint for the enzymes involved in the this compound biosynthetic pathway. By identifying genes encoding key enzymes such as oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), and transferases, researchers can begin to piece together the genetic basis of this compound production.

Transcriptomics: This technique analyzes the expression levels of genes in different tissues or under different conditions. By correlating the expression of candidate biosynthetic genes with the accumulation of norfriedelanes, researchers can identify the specific genes involved in their biosynthesis. For example, a gene that is highly expressed in a plant tissue known to produce a particular this compound is a strong candidate for being involved in its synthesis.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within a biological system. Advanced analytical techniques, primarily mass spectrometry (MS) and NMR, are used to profile the metabolome of a plant. This allows for the detection and quantification of known norfriedelanes and can lead to the discovery of novel, previously uncharacterized compounds.

The integration of these "-omics" datasets is a powerful strategy for natural product discovery. For instance, a metabolomics study might reveal the presence of a novel this compound. By correlating its presence with gene expression data from a transcriptomics study, researchers can identify candidate genes responsible for its biosynthesis. These genes can then be functionally characterized through heterologous expression in a microbial host to confirm their role in producing the novel compound. This integrated approach not only accelerates the discovery of new norfriedelanes but also provides a deeper understanding of their biosynthesis and regulation in plants.

| Omics Approach | Key Information Provided | Application in this compound Research |

| Genomics | DNA sequence, gene identification | Discovery of genes encoding biosynthetic enzymes (e.g., OSCs, CYPs). |

| Transcriptomics | Gene expression levels | Identification of actively transcribed genes involved in this compound biosynthesis in specific tissues or conditions. |

| Metabolomics | Profile of small molecules | Detection and quantification of known norfriedelanes, discovery of novel compounds, and pathway elucidation. |

| Integrated Multi-Omics | Holistic view of biological system | Linking genes to metabolites, elucidating complete biosynthetic pathways, and enabling metabolic engineering for enhanced production. |

Ecological and Chemotaxonomic Significance of Norfriedelane Compounds

Distribution and Occurrence of Norfriedelane in Plant Species

The distribution of this compound triterpenoids is not uniform across the plant kingdom but is rather concentrated in specific families, genera, and even plant organs. This distinct pattern of occurrence underscores their specialized roles and makes them valuable chemical markers.

This compound compounds are prominently found in species belonging to the Celastraceae and Achariaceae families, which are widespread in tropical and subtropical regions of the world. mdpi.comdokumen.pub Within these families, certain genera are particularly rich sources of norfriedelanes. For instance, species of the genus Caloncoba (Achariaceae), found predominantly in tropical Africa, are known to accumulate a variety of 30-norfriedelane triterpenoids. researchgate.netresearchgate.netresearchgate.net Similarly, plants in the Celastraceae family, such as those from the genus Salacia, are also recognized for producing this compound-type compounds. scielo.br

The accumulation of these compounds can be highly specific to certain parts of the plant. For example, in many Celastraceae species, friedelane (B3271969) derivatives, the precursors to norfriedelanes, are synthesized in the leaves and then transported to the root bark where they are converted into quinonemethide triterpenoids, a type of this compound. mdpi.comresearchgate.net This compartmentalization suggests a highly regulated biosynthetic and transport process, leading to species-specific accumulation patterns. For instance, Maytenus aquifolium and Salacia campestris accumulate friedelanes in their leaves, while the root bark is rich in quinonemethide triterpenoids. researchgate.net

The following table details the occurrence of specific this compound compounds in various plant species.

| Compound Name | Plant Species | Family | Plant Part | Reference |

| Laphocarpanol | Caloncoba lophocarpa | Achariaceae | Roots | nih.gov |

| Glaucalactone C | Caloncoba glauca | Achariaceae | Stem bark, Fruits | researchgate.net |

| Glaucanoic acid | Caloncoba glauca | Achariaceae | Stem bark, Fruits | researchgate.net |

| Welwitschiilactone A | Caloncoba welwitschii | Achariaceae | Roots | researchgate.net |

| Welwitschiilactone B | Caloncoba welwitschii | Achariaceae | Roots | researchgate.net |

| Welwitschiilactone C | Caloncoba welwitschii | Achariaceae | Roots | researchgate.net |

| Salaquinone A | Salacia chinensis | Celastraceae | Stems | sunway.edu.my |

| Celastrol (B190767) | Tripterygium wilfordii | Celastraceae | Roots | google.com |

Triterpenoids, in general, are recognized as defensive compounds in plants, protecting them against herbivores and microbial pathogens. fraunhofer.denih.govnih.gov Norfriedelanes and their friedelane precursors contribute to this chemical defense system. up.ac.za Their biological activities, including insecticidal, antimicrobial, and antifeedant properties, are crucial for plant survival and shape interactions with other organisms in their environment. ucs.brresearchgate.net

For example, friedelin (B1674157), a common friedelane precursor to norfriedelanes, has demonstrated anti-insect effects and can influence soil microbial ecology. mdpi.comresearchgate.net The presence of this compound derivatives with antimicrobial and antiplasmodial activities in plants of the Caloncoba genus suggests their role in fending off pathogenic microorganisms and potentially deterring herbivores. researchgate.netresearchgate.netacs.org Some norfriedelanes have shown weak antibacterial activity against pathogens like Shigella flexineri. nih.gov The release of volatile terpenes, a broader class to which triterpenoid (B12794562) precursors belong, can also attract natural enemies of herbivores, serving as an indirect defense mechanism. uni-halle.de

The accumulation of these defensive compounds in specific tissues, such as the root bark, is a strategic allocation of resources to protect vital plant parts from soil-borne pests and pathogens. This targeted defense highlights the co-evolutionary arms race between plants and their antagonists.

Evolutionary and Phylogenetic Implications

The structural diversity and distribution of this compound compounds provide valuable clues for understanding the evolutionary relationships between plant species and the evolution of metabolic pathways.